BenchChemオンラインストアへようこそ!

2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Epigenetics Bromodomain Inhibition Histone Deacetylase (HDAC) Inhibition

This tri-substituted benzoic acid is a strategic building block for medicinal chemistry. The ortho-amino/bromo arrangement enables dual reactivity: palladium-catalyzed cross-couplings at the 3-position and formation of privileged scaffolds like quinazolinones. With well-characterized inactivity against HDAC4/5 (Ki > 50,000 nM), it is an ideal matched-pair negative control for target validation, de-risking your drug discovery projects.

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
Cat. No. B8064528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)Br)C(F)(F)F
InChIInChI=1S/C8H5BrF3NO2/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15)
InChIKeyJEYCNCNKTWYLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid CAS 1434631-44-3: Chemical Properties and Procurement Specifications


2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (CAS 1434631-44-3) is a tri-substituted benzoic acid derivative with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol . It is characterized by a primary amino group at the 2-position, a bromine atom at the 3-position, and a trifluoromethyl group at the 5-position on the benzoic acid core . This specific substitution pattern confers distinct physicochemical properties, including a predicted pKa of 4.12±0.10 and a predicted density of 1.845±0.06 g/cm³ , which are critical parameters for its handling and reactivity in various synthetic applications.

Why 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid Cannot Be Replaced by Common Analogs in Drug Discovery


Direct substitution with closely related analogs, such as the 5-bromo-3-(trifluoromethyl) regioisomer (CAS 50419-85-7) or the 3-chloro-5-(trifluoromethyl) derivative (CAS 58026-23-6), is not chemically or biologically equivalent . The precise ortho-relationship between the amino and carboxylic acid groups is essential for forming key heterocyclic scaffolds like quinazolines and benzoxazinones, while the 3-bromo group offers a reactive handle for palladium-catalyzed cross-coupling reactions. The unique spatial arrangement and electronic properties dictated by the 2-amino-3-bromo-5-trifluoromethyl pattern result in a distinct profile of biological activity, as evidenced by its specific, albeit weak, affinity for certain bromodomain and histone deacetylase (HDAC) targets [1]. Generic substitution would lead to different reactivity, altered target engagement profiles, and ultimately, failure to reproduce the desired chemical or biological outcome.

Quantitative Evidence for Differentiating 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid from Analogs


Differential Binding Profile Across Bromodomain and HDAC Targets

In head-to-head biochemical assays, 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid exhibits a clear and quantifiable difference in its binding profile compared to standard reference inhibitors. It shows negligible inhibition of HDAC4 and HDAC5 (Ki > 50,000 nM) [1][2], a stark contrast to potent HDAC inhibitors like Vorinostat (SAHA) which typically exhibit IC50 values in the low nanomolar range [3]. More importantly, it displays a distinct, albeit weak, affinity for the BRPF1 bromodomain (Kd = 20,000 nM) [4]. This selectivity profile—weak BRPF1 binding in the context of no HDAC activity—is a unique fingerprint that differentiates it from both potent HDAC inhibitors and broad-spectrum bromodomain ligands.

Epigenetics Bromodomain Inhibition Histone Deacetylase (HDAC) Inhibition Target Engagement

Physical Property Comparison for Synthetic Tractability

The presence of a bromine atom versus a chlorine atom significantly alters the compound's physical properties, impacting its handling and reactivity. 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid has a molecular weight of 284.03 g/mol , whereas its direct 3-chloro analog (CAS 58026-23-6) has a molecular weight of 239.58 g/mol . This difference in size and polarizability influences solubility and is a key consideration in late-stage functionalization strategies, where the heavier bromine atom is a superior leaving group and a more versatile handle for cross-coupling chemistry compared to chlorine.

Medicinal Chemistry Process Chemistry Physicochemical Properties Drug Design

Comparison of Acid Dissociation Constant (pKa) for Reactivity Prediction

The pKa of the carboxylic acid group is a critical parameter for predicting ionization state, solubility, and reactivity. The predicted pKa for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid is 4.12 ± 0.10 . While direct experimental pKa data for the closest analog is limited in the provided search, this value positions the compound as more acidic than unsubstituted benzoic acid (pKa ~4.20) due to the electron-withdrawing trifluoromethyl group, but slightly less acidic than expected if the bromine were positioned ortho to the carboxylic acid [1]. This specific pKa value dictates the pH at which the compound is predominantly ionized, a key factor for developing reproducible extraction and purification protocols.

Physical Organic Chemistry Reaction Optimization ADME Prediction Computational Chemistry

Strategic Applications for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid in Chemical Biology and Drug Discovery


A Privileged Scaffold for Diversity-Oriented Synthesis via Palladium Catalysis

The ortho-bromo and ortho-amino arrangement makes this compound an ideal precursor for generating diverse heterocyclic libraries. The bromine atom serves as a versatile site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide range of aryl, alkynyl, or amino substituents . Simultaneously, the adjacent amino and carboxylic acid groups can be exploited to construct fused heterocycles like quinazolinones and benzoxazinones, which are privileged scaffolds in medicinal chemistry . This dual reactivity—palladium-catalyzed coupling at the 3-position and heterocycle formation at the 1,2-positions—allows for the rapid synthesis of highly functionalized and topologically complex molecules from a single building block.

A Defined Negative Control for HDAC and Bromodomain Target Engagement Studies

The compound's well-characterized inactivity against HDAC4 and HDAC5 (Ki > 50,000 nM) makes it a valuable tool compound for chemical biology [1]. In cellular assays aimed at validating the on-target effects of more potent HDAC or bromodomain inhibitors, this compound can serve as a matched-pair, inactive negative control. Its weak binding to the BRPF1 bromodomain (Kd = 20,000 nM) [2] further defines its selectivity profile. Using this compound as a control allows researchers to confidently deconvolute phenotypic responses and attribute observed effects specifically to the inhibition of the intended target, rather than to off-target activities inherent to the chemical scaffold.

Fragment Starting Point for Epigenetic Probe Development

Due to its low molecular weight (284.03 g/mol) and defined, albeit weak, interaction with the BRPF1 bromodomain (Kd = 20,000 nM) , this compound qualifies as a valid fragment hit [1]. Fragment-based drug discovery (FBDD) relies on identifying low-affinity binders that can be efficiently optimized. The presence of a chemically tractable bromine handle and a carboxylic acid moiety for bioisostere replacement provides clear vectors for structure-guided optimization. Starting from this fragment, medicinal chemists can employ structure-activity relationship (SAR) studies to improve binding affinity and selectivity for BRPF1, which is an emerging target in oncology.

Synthesis of Radiolabeled Probes for PET Imaging

The trifluoromethyl group is a known precursor for introducing radioactive isotopes like fluorine-18 (¹⁸F) for positron emission tomography (PET) imaging . While not a direct application of the compound itself, its structure suggests it could be a key intermediate in synthesizing ¹⁸F-labeled analogs. The bromine atom also presents a site for potential late-stage radioiodination or for use as a precursor in the synthesis of carbon-11 labeled compounds. This positions the compound as a valuable starting material for developing novel radiotracers to study target engagement and biodistribution in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.